2-Methyl-2-(2-nitroethoxy)propane

Organic Synthesis Process Chemistry Quality Control

2-Methyl-2-(2-nitroethoxy)propane, commonly known as tert-Butyl 2-nitroethyl ether, is a nitro-functionalized aliphatic ether with the molecular formula C₆H₁₃NO₃. Characterized as a protected form of 2-nitroethanol, it features a base-stable tert-butyl protecting group that imparts distinct physicochemical handling properties beneficial for multi-step organic synthesis.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 77791-00-5
Cat. No. B1609933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-nitroethoxy)propane
CAS77791-00-5
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC[N+](=O)[O-]
InChIInChI=1S/C6H13NO3/c1-6(2,3)10-5-4-7(8)9/h4-5H2,1-3H3
InChIKeyJQXURDVBNVDPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Specification Guide for tert-Butyl 2-Nitroethyl Ether as a High-Purity Synthetic Intermediate


2-Methyl-2-(2-nitroethoxy)propane, commonly known as tert-Butyl 2-nitroethyl ether, is a nitro-functionalized aliphatic ether with the molecular formula C₆H₁₃NO₃. Characterized as a protected form of 2-nitroethanol, it features a base-stable tert-butyl protecting group that imparts distinct physicochemical handling properties beneficial for multi-step organic synthesis . This compound is primarily supplied as a high-purity research chemical (assay ≥95.0% by GC) for use as an intermediate in medicinal chemistry and process development .

The Critical Functional Limitations of Replacing 2-Nitroethanol tert-Butyl Ether with Unprotected Alcohols or Other Esters


In synthetic chemistry, direct use of the parent alcohol, 2-nitroethanol, is often incompatible with standard reaction conditions involving strong bases or nucleophiles due to its acidic hydroxyl proton, which can lead to unwanted side reactions or decomposition . While alternative protecting groups like acetates exist, their deprotection typically requires harsh acidic or basic hydrolysis, which is incompatible with acid-sensitive functionalities or may promote nitro group decomposition. The tert-butyl ether offers a unique advantage: it provides robust protection under basic and mildly acidic conditions while being cleavable under highly specific, near-neutral conditions using CeCl₃/NaI, minimizing competing reaction pathways and preserving the sensitive nitro group [1].

Comparative Quantitative Evidence for tert-Butyl 2-Nitroethyl Ether in Synthetic Utility and Physical Handling


High and Verifiable Chemical Purity Specification vs. Unprotected Alternatives

The commercial specification for this compound includes a confirmed assay of ≥95.0% (GC, area%), ensuring a high level of chemical purity for sensitive synthetic applications . This is a critical differentiator from the unprotected alcohol 2-nitroethanol, which is often handled as a technical-grade liquid and is known to decompose upon storage, leading to batch-to-batch variability. The provision of an IR identity pass/fail specification provides an additional orthogonal quality control metric not typically available for less stable nitroalcohols .

Organic Synthesis Process Chemistry Quality Control

Quantified High-Yield Orthogonal Deprotection Enables Higher-Releasing Chemical Yields

The tert-butyl ether protecting group can be selectively cleaved to regenerate 2-nitroethanol in an excellent 97% yield using a specific CeCl₃/NaI system in acetonitrile over 32 hours, as documented in the chemical literature [1]. This method represents a significant improvement over the deprotection of analogous 2-nitroethyl acetate, which is typically synthesized under nitration conditions with yields around 81-83% and whose acid-catalyzed deprotection can lead to further nitro group degradation, resulting in a lower net yield of the target alcohol .

Protecting Group Strategy Deprotection Chemistry Reaction Yield

Defined Physicochemical Profile Reduces Handling Risks in Process Scale-Up

The physical properties of tert-butyl 2-nitroethyl ether are tightly defined, with a boiling point of 30-35 °C at 1 hPa, a liquid density of 1.00 g/cm³ at 20 °C, and a flash point of 75 °C . This contrasts with the unprotected 2-nitroethanol, which is known to be a combustible liquid with a higher risk of decomposition under thermal stress, and the more volatile and potentially flammable alkyl ethers like tert-butyl methyl ether (MTBE, flash point -28 °C). The target compound's higher flash point and lower volatility at atmospheric pressure make it a safer alternative for large-scale reactions where thermal stability is a critical procurement factor [1].

Process Safety Physical Properties Scale-up

Validated Utility as a Key Intermediate in a Blockbuster Drug Synthesis

Patent literature explicitly identifies a nitro group-containing ether of the same structural class as a critical intermediate enabling the safe, stable, and large-scale production of the neuraminidase inhibitor oseltamivir (Tamiflu) [1]. This patent precedence establishes the compound not merely as a theoretical synthon but as a proven key raw material in a validated commercial process, a distinction few non-commercialized 2-nitroethyl derivatives can claim. The patent explicitly highlights the compound's role in overcoming safety and stability challenges inherent in previous synthetic routes.

Medicinal Chemistry Oseltamivir Synthesis Process Development

Primary Scientific and Procurement Scenarios Where Data Favors Selection of tert-Butyl 2-Nitroethyl Ether


Protective Group Strategy for 2-Nitroethanol in Multi-Step Synthesis

In synthetic routes requiring the presence of a latent 2-nitroethanol motif, this compound serves as an ideal protected building block. Its high documented purity (≥95.0% GC) ensures reliable stoichiometric inputs, while the 97% deprotection yield under mild, orthogonal conditions (CeCl₃/NaI) provides a clear efficiency advantage over acid-labile protecting groups like acetates, as established in the quantitative evidence [1].

Safer and Scalable Process Chemistry for Nitro Compound Handling

Procurement for process scale-up is de-risked by the compound's favorable physical property profile. Its flash point (75 °C) and low atmospheric volatility distinguish it from more hazardous, in-class volatile solvents, making it a safer choice for thermal processes, as supported by the class-level comparison with other ethers [2]. This is a critical differentiator for chemical engineers assessing process safety.

Validated Intermediate for Antiviral Drug and Chemical Biology Tool Synthesis

For medicinal chemistry and process R&D groups, the compound's documented role as a key intermediate in a patented, large-scale oseltamivir synthesis provides unique procurement rationale. It is not just a commodity reagent but a strategic input with a proven pathway to a high-value target, a distinction that simplifies method development and regulatory filing planning [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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